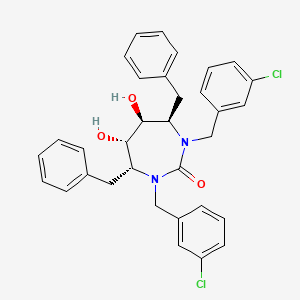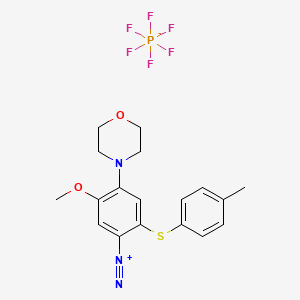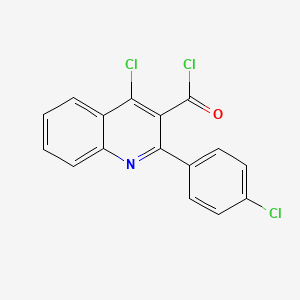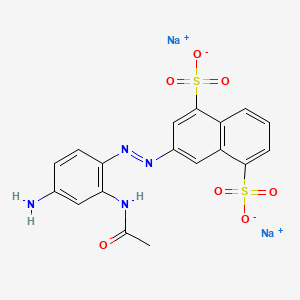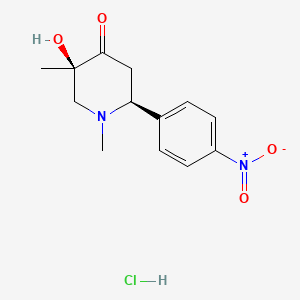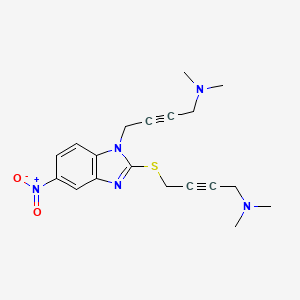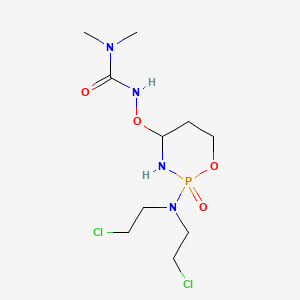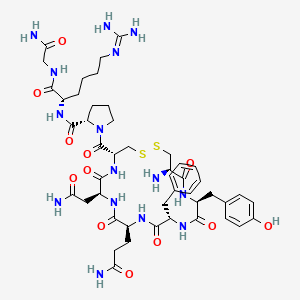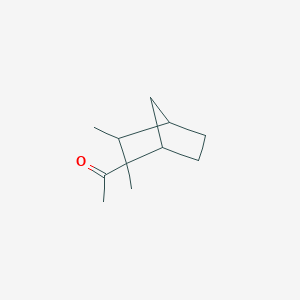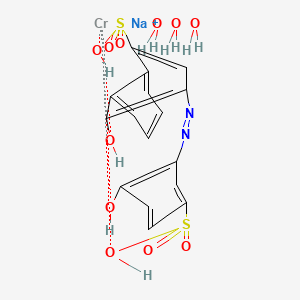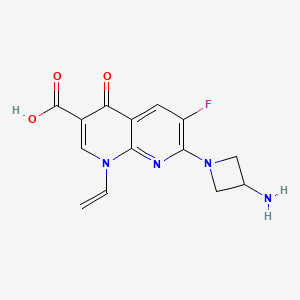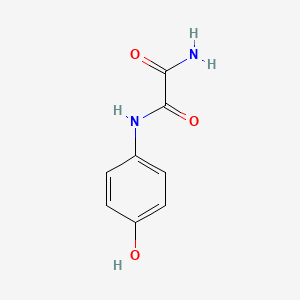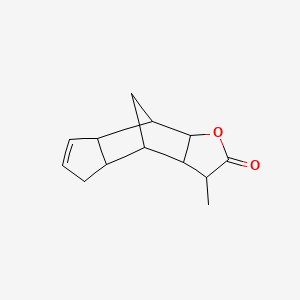
3,3a,4,4a,5,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,4a,5,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core structure of the compound. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions, often requiring elevated temperatures and the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3,3a,4,4a,5,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
3,3a,4,4a,5,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with unique properties, such as polymers and resins
Mecanismo De Acción
The mechanism by which 3,3a,4,4a,5,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Azuleno[4,5-b]furan-2(3H)-one: Shares a similar fused ring system but differs in functional groups and overall structure.
α-Barbatene: Another compound with a fused ring system, but with different substituents and stereochemistry.
Valencene: A sesquiterpene with a similar core structure but different functional groups and applications.
Uniqueness
3,3a,4,4a,5,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, from synthetic chemistry to biological research .
Propiedades
Número CAS |
93893-94-8 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
5-methyl-3-oxatetracyclo[5.5.1.02,6.08,12]tridec-10-en-4-one |
InChI |
InChI=1S/C13H16O2/c1-6-11-9-5-10(12(11)15-13(6)14)8-4-2-3-7(8)9/h2,4,6-12H,3,5H2,1H3 |
Clave InChI |
JPAKGRJGJHZDRU-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C3CC(C2OC1=O)C4C3CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


